(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol
CAS No.: 1855889-22-3
Cat. No.: VC4136449
Molecular Formula: C7H12N2O
Molecular Weight: 140.186
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1855889-22-3 |
---|---|
Molecular Formula | C7H12N2O |
Molecular Weight | 140.186 |
IUPAC Name | (2-ethyl-4-methylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |
Standard InChI Key | VQHKGOWSJNRTBP-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)C)CO |
Introduction
Structural Characteristics and Molecular Configuration
Core Pyrazole Architecture
The pyrazole ring in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is a five-membered aromatic system containing two adjacent nitrogen atoms. The substitution pattern at positions 1, 4, and 5 distinguishes this compound:
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Position 1: An ethyl group () contributes to steric bulk and modulates electronic effects .
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Position 4: A methyl group () enhances ring stability through hyperconjugation .
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Position 5: A hydroxymethyl group () introduces polarity and hydrogen-bonding potential .
The IUPAC name, (2-ethyl-4-methylpyrazol-3-yl)methanol, reflects the numbering system where the hydroxymethyl group resides at position 3 of the pyrazole ring .
Table 1: Molecular Descriptors
Hydrogen-Bonding and Crystallographic Behavior
Crystallographic studies of analogous pyrazole-methanol derivatives reveal dimer formation via O–H···N hydrogen bonds between the hydroxymethyl group and pyrazole nitrogen . For example, in 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, the pyrazole NH group participates in intermolecular hydrogen bonding with carbonyl oxygen atoms, forming macrocyclic motifs . Such interactions likely influence the solubility and crystallinity of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization: Introduction of the hydroxymethyl group via reduction of a carbonyl precursor (e.g., using NaBH₄ in ethanol or methanol) .
A plausible route is:
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Step 1: Ethylation of 4-methylpyrazole-5-carbaldehyde using ethyl iodide in the presence of a base.
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Step 2: Reduction of the aldehyde group to methanol using sodium borohydride () in ethanol.
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition | Source |
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Solvent | Ethanol or methanol | |
Temperature | 0–25°C (during reduction) | |
Reducing Agent | (1.2 equiv) | |
Yield | 70–85% (reported for analogs) |
Reactivity Profile
The hydroxymethyl group undergoes characteristic alcohol reactions:
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .
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Oxidation: May be oxidized to a carboxylic acid using strong oxidizing agents (e.g., KMnO₄) .
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Etherification: Forms ethers via Williamson synthesis with alkyl halides .
The ethyl and methyl substituents sterically hinder electrophilic substitution at the pyrazole ring, directing reactions to the hydroxymethyl group .
Physicochemical Properties
Thermal Stability and Phase Behavior
Predicted properties include a boiling point of 269.4°C and density of 1.09 g/cm³, consistent with hydrophobic pyrazole derivatives . The compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the nonpolar ethyl and methyl groups .
Table 3: Comparative Solubility Data (Analog Compounds)
Compound | Solubility in Water (mg/mL) | Source |
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(1-Methyl-1H-pyrazol-5-yl)methanol | 12.5 | |
(4-Methylphenyl)-(1H-pyrazol-5-yl)methanol | 3.8 | |
Target Compound | <5 (predicted) |
Spectroscopic Characterization
Applications and Industrial Relevance
Pharmaceutical Intermediate
Pyrazole derivatives are key motifs in NSAIDs (e.g., celecoxib) and antifungal agents . The hydroxymethyl group in (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol serves as a handle for further derivatization, enabling the synthesis of prodrugs or targeted delivery systems .
Agrochemical Development
Analogous compounds exhibit herbicidal and insecticidal activity by inhibiting acetolactate synthase (ALS) . Modifications to the hydroxymethyl group could enhance bioavailability or environmental persistence.
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